molecular formula C21H13F2N3O2 B11299720 2-fluoro-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide

2-fluoro-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide

Cat. No.: B11299720
M. Wt: 377.3 g/mol
InChI Key: NFODKSMXUQCOAZ-UHFFFAOYSA-N
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Description

2-fluoro-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide is a complex organic compound that features a fluorinated benzamide structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of fluorine atoms and the oxadiazole ring contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the fluorinated benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often incorporate continuous flow processes, automated systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the oxadiazole ring or the benzamide moiety.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

2-fluoro-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and selectivity, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(2-fluorophenyl)benzamide
  • 2-fluoro-N-(4-fluorophenyl)benzamide
  • N-(2,4-difluorophenyl)-2-fluorobenzamide

Uniqueness

Compared to similar compounds, 2-fluoro-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide stands out due to the presence of the oxadiazole ring, which imparts unique electronic and steric properties

Properties

Molecular Formula

C21H13F2N3O2

Molecular Weight

377.3 g/mol

IUPAC Name

2-fluoro-N-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide

InChI

InChI=1S/C21H13F2N3O2/c22-14-11-9-13(10-12-14)19-25-21(28-26-19)16-6-2-4-8-18(16)24-20(27)15-5-1-3-7-17(15)23/h1-12H,(H,24,27)

InChI Key

NFODKSMXUQCOAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

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